4-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)quinazolin-2(1H)-one
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Overview
Description
The compound appears to contain a diazaspirodecane group and a quinazolinone group. Diazaspirodecane is a type of spiro compound that contains two nitrogen atoms . Quinazolinone is a type of heterocyclic compound that contains a quinazoline core bearing a ketone .
Synthesis Analysis
The synthesis of such compounds usually involves several steps and different types of chemical reactions. Without specific information, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of such compounds can be complex. They often contain several rings and functional groups. The diazaspirodecane group, for example, is a type of spiro compound that contains two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving such compounds can be diverse, depending on the functional groups present and the reaction conditions. They might undergo reactions typical for spiro compounds, quinazolines, and ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds depend on their molecular structure. They might exhibit properties typical for spiro compounds, quinazolines, and ketones .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2,7-diazaspiro[4.5]decane-7-carbonyl)-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-15(21-9-3-6-17(11-21)7-8-18-10-17)14-12-4-1-2-5-13(12)19-16(23)20-14/h1-2,4-5,18H,3,6-11H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHZOCSYIWRWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CN(C1)C(=O)C3=NC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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